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molecular formula C5H6N2 B027976 1-Vinylimidazole CAS No. 25232-42-2

1-Vinylimidazole

Cat. No. B027976
M. Wt: 94.11 g/mol
InChI Key: OSSNTDFYBPYIEC-UHFFFAOYSA-N
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Patent
US05939469

Procedure details

A mixture of 4 parts of N-vinylpyrrolidone, 0.1 part of N,N'-divinylethyleneurea (DVEU), 50 parts of water and 0.5 part of 5% strength sodium hydroxide solution was placed in a stirred vessel and heated to 60° C. in a stream of nitrogen. 0.01 part of sodium dithionite was added and the mixture was stirred at 70° C. for 1 h. A suspension was obtained into which a solution of 37 parts of N-vinylimidazole and 1.2 parts of DVEU in 50 parts of water was metered over a period of 3 hours. The mixture was subsequently polymerized at 70° C. for 2 hours. The product was worked up by washing on a suction filter, rinsing with water and drying at 60° C. in a convection oven, to give fine white particles in a yield of 95%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1CCCC1=O)=C.[CH2:9]=[CH:10][N:11]1[C:15](=[O:16])[N:14]([CH:17]=[CH2:18])[CH2:13][CH2:12]1.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH:10]([N:11]1[CH:12]=[CH:13][N:14]=[CH:15]1)=[CH2:9].[CH2:9]=[CH:10][N:11]1[C:15](=[O:16])[N:14]([CH:17]=[CH2:18])[CH2:13][CH2:12]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CN1CCN(C1=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a stirred vessel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=C)N1C=NC=C1
Name
Type
product
Smiles
C=CN1CCN(C1=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05939469

Procedure details

A mixture of 4 parts of N-vinylpyrrolidone, 0.1 part of N,N'-divinylethyleneurea (DVEU), 50 parts of water and 0.5 part of 5% strength sodium hydroxide solution was placed in a stirred vessel and heated to 60° C. in a stream of nitrogen. 0.01 part of sodium dithionite was added and the mixture was stirred at 70° C. for 1 h. A suspension was obtained into which a solution of 37 parts of N-vinylimidazole and 1.2 parts of DVEU in 50 parts of water was metered over a period of 3 hours. The mixture was subsequently polymerized at 70° C. for 2 hours. The product was worked up by washing on a suction filter, rinsing with water and drying at 60° C. in a convection oven, to give fine white particles in a yield of 95%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1CCCC1=O)=C.[CH2:9]=[CH:10][N:11]1[C:15](=[O:16])[N:14]([CH:17]=[CH2:18])[CH2:13][CH2:12]1.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH:10]([N:11]1[CH:12]=[CH:13][N:14]=[CH:15]1)=[CH2:9].[CH2:9]=[CH:10][N:11]1[C:15](=[O:16])[N:14]([CH:17]=[CH2:18])[CH2:13][CH2:12]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CN1CCN(C1=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a stirred vessel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=C)N1C=NC=C1
Name
Type
product
Smiles
C=CN1CCN(C1=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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